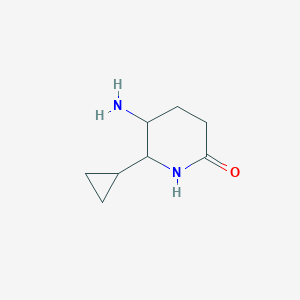

5-Amino-6-cyclopropylpiperidin-2-one

Description

Structure

2D Structure

Properties

IUPAC Name |

5-amino-6-cyclopropylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONMIDTZTLDYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactam Formation via Cyclization

A common approach to obtain piperidin-2-one involves cyclization of amino acid derivatives or amino acid equivalents. For example, valerolactam (2-piperidone) synthesis can be achieved by reaction of N-hydroxy-cyclopentyl imine with p-toluenesulfonyl chloride, followed by ammonia treatment and solvent extraction, yielding high purity 2-piperidone after vacuum distillation (purity >98%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-hydroxy-cyclopentyl imine + p-toluenesulfonyl chloride (room temp, 10-12 h) | Formation of intermediate sulfonyl derivative |

| 2 | Neutralization with 25% ammonia to pH 8-10 | Conversion to lactam |

| 3 | Filtration, hydrophobic solvent extraction | Removal of solid salts |

| 4 | Drying and vacuum distillation (5-10 mmHg, 130-150 °C) | Purified 2-piperidone |

This method provides a robust foundation for further functionalization at the 5- and 6-positions.

Introduction of the Cyclopropyl Group at Position 6

Organometallic Coupling Reactions

The cyclopropyl substituent can be introduced via organometallic reagents such as cyclopropyl zinc bromide in palladium-catalyzed cross-coupling reactions. For example, the synthesis of 4-chloro-6-cyclopropyl pyrimidine-5-amine involves:

- Reaction under nitrogen atmosphere with cyclopropyl zinc bromide

- Use of tetratriphenylphosphine palladium catalyst

- Heating at 50-70 °C for 18-20 hours

- Workup involving filtration, solvent removal, extraction, drying, and purification by silica gel chromatography

Though this example is for a pyrimidine derivative, similar organometallic coupling strategies apply to piperidinone systems for cyclopropyl substitution at the 6-position.

Amination at the 5-Position

Functional Group Transformations and Cyclization

The amino group at the 5-position can be introduced by:

- Starting from keto-acid or keto-ester precursors that allow selective amination

- Using sulfinimine intermediates to introduce nitrogen functionality stereoselectively

- Cyclization under acidic conditions to form the piperidinone ring with the amino substituent in place

For example, Davis et al. demonstrated a method where an aldehyde precursor is reacted with a sulfinyl reagent and an aluminum cyanide source to introduce nitrile functionality, followed by acidic hydrolysis and cyclization to yield 6-oxoamino acids that cyclize to piperidines. Hydrogenation and further functional group manipulations yield the amino-substituted piperidinone.

Cyclization Strategies for Disubstituted Piperidines

The synthesis of 2,5- or 2,6-disubstituted piperidines, like this compound, often employs cyclization of appropriately functionalized linear precursors:

- Radical 5-exo cyclization of aziridines

- Sharpless asymmetric dihydroxylation followed by epoxide formation and nucleophilic substitution to introduce amino groups

- Use of tosylated diols and benzylamine for nucleophilic substitution to form cis-piperidine rings

These methods allow stereochemical control and functional group compatibility necessary for preparing complex substituted piperidinones.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-cyclopropylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.

Substitution: The amino and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidinones, piperidines, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in targeting specific biological pathways, particularly in cancer treatment and neurological disorders. For instance, studies have highlighted its role as a potential inhibitor of protein kinases, which are crucial in regulating cell growth and survival .

- Anticancer Activity : Research indicates that derivatives of 5-amino-6-cyclopropylpiperidin-2-one may inhibit the activity of Pim kinases, which are implicated in various cancers. This inhibition could lead to new treatments for malignancies associated with these kinases .

2. Biological Research

- Enzyme Interaction Studies : The compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its structural features allow it to engage with enzymes selectively, providing insights into their mechanisms of action.

- Neuropharmacology : Investigations are ongoing into the effects of this compound on neurotransmitter systems, particularly its potential neuroprotective effects and implications for treating neurodegenerative diseases .

3. Organic Synthesis

- Building Block for Complex Molecules : In synthetic organic chemistry, this compound is utilized as a precursor for synthesizing more complex chemical entities. Its ability to undergo various reactions (e.g., oxidation, reduction, substitution) makes it versatile for creating diverse derivatives.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Xue et al. (2020) | Cancer Treatment | Identified this compound as a potent inhibitor of Pim kinases, demonstrating efficacy in reducing tumor growth in preclinical models. |

| Shen et al. (2012) | Inflammatory Disorders | Explored the use of kinase inhibitors derived from this compound in treating conditions like colitis and rheumatoid arthritis, showing promising results in animal models. |

| Davis et al. (2010) | Neurological Effects | Investigated neuroprotective properties, suggesting potential applications in treating Alzheimer's disease through modulation of neurotransmitter systems. |

Mechanism of Action

The mechanism of action of 5-Amino-6-cyclopropylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simpler analog without the amino and cyclopropyl substitutions.

Cyclopropylamine: Contains the cyclopropyl group but lacks the piperidinone ring.

Piperidinone: The parent compound without the amino and cyclopropyl groups.

Uniqueness

5-Amino-6-cyclopropylpiperidin-2-one is unique due to the presence of both the amino group and the cyclopropyl group on the piperidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-Amino-6-cyclopropylpiperidin-2-one is a compound that has garnered attention in medicinal chemistry and neuropharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

- Molecular Formula : C₈H₁₄N₂O

- Molecular Weight : Approximately 154.21 g/mol

- Structural Features : It contains a piperidine ring with an amino group at the 5-position and a cyclopropyl group at the 6-position.

This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Neuropharmacology

The compound has been studied for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and cognition, suggesting potential therapeutic applications in treating conditions such as depression and anxiety disorders.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neurotransmitter Interaction | Modulates serotonin and dopamine receptor activity |

| Potential Therapeutic Use | Investigated for depression and anxiety treatment |

| Enzyme Inhibition | May inhibit enzymes related to neurological disorders |

Synthesis Methods

Several methods have been developed for synthesizing this compound, which are critical for producing the compound in sufficient quantities for biological testing. The synthesis typically involves:

- Starting Materials : Appropriate piperidine derivatives.

- Reagents : Aminating agents to introduce the amino group.

- Conditions : Specific temperature and solvent conditions to optimize yield.

These methods are essential for facilitating further research into the compound's biological properties.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Interaction Studies : Research has shown that derivatives of this compound can act as inhibitors for certain enzymes related to neurological disorders. For instance, a study demonstrated its binding affinity at serotonin receptors, indicating its potential role in modulating mood-related pathways.

- Comparative Analysis : In comparison with structurally similar compounds, such as 1-(Cyclopropyl) piperidine and N-Methylpiperidin-2-one, this compound shows distinct pharmacological properties due to its unique combination of functional groups.

- Toxicological Studies : Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

The following table compares this compound with similar compounds based on their structural features and unique properties:

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Cyclopropyl) piperidine | Cyclopropyl group on piperidine | Basic structure without amino substitution |

| N-Methylpiperidin-2-one | Methyl substitution at nitrogen | Altered pharmacokinetic properties |

| 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine | Cyano and cyclopropyl substitution | Potentially different target interactions |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-6-cyclopropylpiperidin-2-one under mild reaction conditions?

Methodological Answer:

- Step 1: Utilize cyclopropane ring formation via [2+1] cycloaddition using trimethylenemethane precursors, as cyclopropane derivatives are sensitive to harsh conditions .

- Step 2: Optimize the aminolysis step by employing aqueous ammonia or tert-butylamine in polar aprotic solvents (e.g., DMF) at 50–70°C to preserve the piperidin-2-one scaffold .

- Step 3: Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 9:1) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Technique 1: Use H and C NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and amide carbonyl signals (δ 165–175 ppm) .

- Technique 2: Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected [M+H]+: calculated for CHNO = 153.1028) .

- Technique 3: Assess purity via reverse-phase HPLC with UV detection at 254 nm, ensuring >95% purity for biological assays .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Approach 1: Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution, identifying nucleophilic attack sites on the cyclopropane ring or amide group .

- Approach 2: Simulate reaction pathways using molecular dynamics (MD) to model solvent effects (e.g., water vs. DMSO) on transition states .

- Validation: Compare computational results with experimental kinetic data (e.g., rate constants for hydrolysis in acidic/basic conditions) .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Step 1: Apply the FINER criteria to assess study feasibility and relevance. For example, verify if conflicting studies used identical cell lines (e.g., HEK293 vs. HeLa) or assay protocols .

- Step 2: Perform meta-analysis of dose-response curves (IC values) to identify outliers caused by solvent interference (e.g., DMSO >0.1% v/v) .

- Step 3: Replicate key experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and publish raw datasets for transparency .

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

- Design Framework: Use the PICOT framework to define variables:

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:

- Protocol 1: Use fume hoods and nitrile gloves during synthesis to avoid inhalation/skin contact. Follow MedChemExpress guidelines for non-hazardous but reactive compounds .

- Protocol 2: Store the compound in airtight containers under nitrogen at –20°C to prevent hydrolysis of the cyclopropane ring .

- Emergency Measures: In case of exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes .

Data Contradiction & Reproducibility

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

Methodological Answer:

- Cause 1: Dynamic ring puckering of the piperidin-2-one scaffold at room temperature, resolved by variable-temperature NMR (VT-NMR) studies .

- Cause 2: Trace impurities from incomplete purification; repurify via flash chromatography (silica gel, dichloromethane/methanol 95:5) .

- Validation: Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs NMR Predictor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.